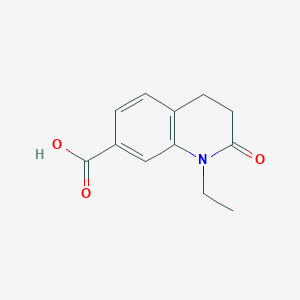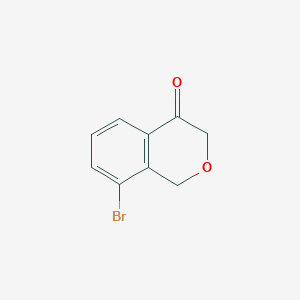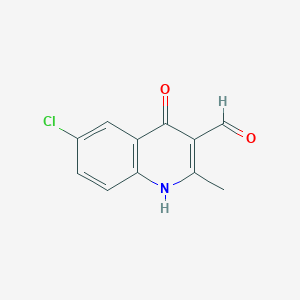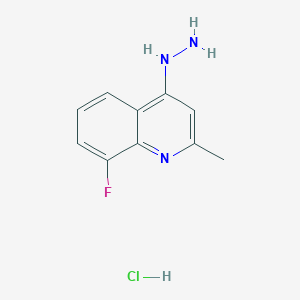
1-Ethyl-2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core with an ethyl group at the first position, a ketone group at the second position, and a carboxylic acid group at the seventh position. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound, making it of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of ethyl acetoacetate with aniline derivatives followed by cyclization can yield the desired quinoline derivative. The reaction conditions often involve the use of acidic or basic catalysts, elevated temperatures, and specific solvents to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters such as temperature, pressure, and catalyst concentration are crucial to achieve high yields and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Ethyl-2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert the ketone group to an alcohol, altering the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (amines, thiols) are employed under specific conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction can produce alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
1-Ethyl-2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design and development.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism by which 1-ethyl-2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could involve the disruption of cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
- 1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
- 2-Oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamides
- 4-Hydroxy-2-quinolones
Comparison: Compared to similar compounds, 1-ethyl-2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid is unique due to the presence of the ethyl group at the first position and the carboxylic acid group at the seventh position. These structural features influence its chemical reactivity and biological activity, making it distinct from other quinoline derivatives. For example, the presence of the carboxylic acid group enhances its solubility in aqueous environments, which can be advantageous in certain applications.
Eigenschaften
CAS-Nummer |
813425-19-3 |
|---|---|
Molekularformel |
C12H13NO3 |
Molekulargewicht |
219.24 g/mol |
IUPAC-Name |
1-ethyl-2-oxo-3,4-dihydroquinoline-7-carboxylic acid |
InChI |
InChI=1S/C12H13NO3/c1-2-13-10-7-9(12(15)16)4-3-8(10)5-6-11(13)14/h3-4,7H,2,5-6H2,1H3,(H,15,16) |
InChI-Schlüssel |
KWWNVRIDFLQYHI-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C(=O)CCC2=C1C=C(C=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-Bromo-1,3-dimethyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B15067656.png)

![4-(Methylthio)benzo[g]quinazoline](/img/structure/B15067672.png)
![2,4-Dimethyl-3-azaspiro[5.5]undeca-1,4-diene-1,5-dicarbonitrile](/img/structure/B15067681.png)





![Methyl 6-methoxybenzo[B]thiophene-3-carboxylate](/img/structure/B15067713.png)
![Methyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B15067729.png)
